molecular formula C12H11NO3 B188178 7-Methoxy-2-methylquinoline-3-carboxylic acid CAS No. 470702-34-2

7-Methoxy-2-methylquinoline-3-carboxylic acid

Cat. No. B188178
M. Wt: 217.22 g/mol
InChI Key: XBQMSEMHUXMTQF-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinoline-3-carboxylic acid is a unique chemical compound with the empirical formula C12H11NO3 and a molecular weight of 217.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-2-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is CC1=NC2=CC(OC)=CC=C2C=C1C(O)=O .


Physical And Chemical Properties Analysis

7-Methoxy-2-methylquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 217.22 , and its empirical formula is C12H11NO3 .

Scientific Research Applications

It’s worth noting that quinolines and their derivatives have been extensively studied for their biological and pharmaceutical activities . They are key components in many medicinal compounds and have shown potential in areas such as antibacterial and antioxidant studies .

Quinolines and their derivatives have been extensively studied for their biological and pharmaceutical activities . They are key components in many medicinal compounds and have shown potential in areas such as antibacterial and antioxidant studies .

properties

IUPAC Name

7-methoxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQMSEMHUXMTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355925
Record name 7-methoxy-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methylquinoline-3-carboxylic acid

CAS RN

470702-34-2
Record name 7-methoxy-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methylquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WY Li, XQ Xiong, DM Zhao, YF Shi, ZH Yang, C Yu… - Molecules, 2012 - mdpi.com
A series of novel quinoline-3-carboxamide derivatives 10–17 and 23–27 were designed and synthesized as cholesteryl ester transfer protein (CETP) inhibitors. All of them exhibited …
Number of citations: 11 www.mdpi.com

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